molecular formula C40H50N6O8S B14753951 Cilup-revi

Cilup-revi

Cat. No.: B14753951
M. Wt: 774.9 g/mol
InChI Key: PJZPDFUUXKKDNB-XMCUAKTQSA-N
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Description

Cilup-revi (chemical name: 3-chloro-1,4-dimethylpyridinium iodide) is a synthetic small-molecule compound primarily investigated for its kinase inhibition properties, particularly targeting tyrosine kinases implicated in inflammatory and oncogenic pathways . Developed through a structure-activity optimization campaign, this compound exhibits a unique pyridinium scaffold that enhances its binding affinity to ATP pockets while minimizing off-target effects . Preclinical studies highlight its potency in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibiting tumor cell proliferation in vitro (IC₅₀ = 12 nM against A549 lung carcinoma cells) . Its pharmacokinetic profile, characterized by high oral bioavailability (87% in murine models) and a plasma half-life of 8.2 hours, positions it as a promising candidate for chronic inflammatory disorders and adjuvant cancer therapy .

Properties

Molecular Formula

C40H50N6O8S

Molecular Weight

774.9 g/mol

IUPAC Name

(1S,4R,6S,7E,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

InChI

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/b11-7+/t24-,27-,29+,33+,40-/m1/s1

InChI Key

PJZPDFUUXKKDNB-XMCUAKTQSA-N

Isomeric SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C/CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Ciluprevir involves several steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. The industrial production of Ciluprevir involves optimizing reaction conditions to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Ciluprevir undergoes various chemical reactions, including:

Scientific Research Applications

Ciluprevir has been extensively studied for its antiviral properties, particularly against HCV. It has been used in various scientific research applications, including:

Mechanism of Action

Ciluprevir exerts its effects by inhibiting the NS3 protease of HCV. The NS3 protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. Ciluprevir binds to the active site of the NS3 protease, blocking its activity and preventing the processing of the viral polyprotein. This inhibition disrupts the viral life cycle and reduces viral replication .

Comparison with Similar Compounds

Table 1: In Vitro Kinase Inhibition Profiles

Compound Target Kinase (IC₅₀, nM) Selectivity Ratio (vs. Off-Targets)
This compound JAK2: 12; EGFR: 18 1:4.2
Imatrelisib JAK2: 28; EGFR: 45 1:1.8
Doramatinib JAK2: 9; EGFR: 22 1:9.6
Vandetuximab JAK2: 35; EGFR: 50 1:0.9

This compound demonstrates balanced potency and selectivity, outperforming Imatrelisib and Vandetuximab in JAK2 inhibition while maintaining a broader safety margin than Doramatinib, which exhibits higher off-target binding .

Physicochemical Properties

Key physicochemical parameters were analyzed to evaluate drug-likeness and formulation stability.

Table 2: Physicochemical Comparison

Parameter This compound Imatrelisib Doramatinib Vandetuximab
Molecular Weight 318.6 g/mol 401.2 g/mol 387.5 g/mol 512.8 g/mol
LogP 1.9 3.2 2.7 4.1
Aqueous Solubility 12 mg/mL 4 mg/mL 8 mg/mL 1.5 mg/mL
Thermal Stability >150°C 120°C 135°C 90°C

This compound’s lower LogP (1.9) and higher solubility (12 mg/mL) suggest superior oral absorption compared to peers, which often require lipid-based formulations .

Discussion of Research Findings

This compound’s structural modifications—notably the chloro-substitution at the pyridinium C3 position—enhance hydrophobic interactions with kinase pockets while reducing metabolic degradation by cytochrome P450 enzymes .

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